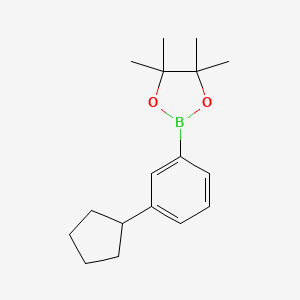

3-Cyclopentylphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(3-cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)15-11-7-10-14(12-15)13-8-5-6-9-13/h7,10-13H,5-6,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPBIWOLFRJEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of 3-Cyclopentylphenylboronic acid pinacol ester

This guide details the chemical structure, physicochemical properties, and synthetic utility of 3-Cyclopentylphenylboronic acid pinacol ester (CAS: 2121514-72-3), a specialized organoboron building block used in high-value medicinal chemistry campaigns.

Executive Summary

3-Cyclopentylphenylboronic acid pinacol ester is a lipophilic arylboronate intermediate designed for the modular construction of biaryl scaffolds via Suzuki-Miyaura cross-coupling. By incorporating a meta-substituted cyclopentyl group, this building block allows medicinal chemists to introduce a distinct hydrophobic vector into a drug candidate without significantly altering the electronic properties of the parent phenyl ring. This guide outlines its structural identity, synthesis methodologies, and application in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3]

Core Data Profile

| Property | Specification |

| IUPAC Name | 2-(3-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Registry Number | 2121514-72-3 |

| Molecular Formula | C₁₇H₂₅BO₂ |

| Molecular Weight | 272.20 g/mol |

| Exact Mass | 272.1948 |

| Physical State | Viscous oil or low-melting solid (typically off-white to yellow) |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Insoluble in water |

| SMILES | CC1(C)OB(OC1(C)C)c2cccc(c2)C3CCCC3 |

Structural Analysis

The molecule consists of three distinct pharmacophoric/functional domains:

-

The Phenyl Core: Acts as the central scaffold.

-

The Cyclopentyl Ring (C-3 position): A saturation-rich, lipophilic moiety (

character) that increases logP and metabolic stability compared to linear alkyl chains. Its meta positioning allows for vectors that probe the "width" of a binding pocket rather than the "length" (para) or "depth" (ortho). -

The Pinacol Boronate Ester: A masked boronic acid. Unlike the free acid, the pinacol ester is less polar, easier to purify by silica chromatography, and more resistant to protodeboronation during storage.

Synthesis & Manufacturing Protocols

The synthesis of 3-Cyclopentylphenylboronic acid pinacol ester is typically achieved via transition-metal catalyzed borylation of the corresponding aryl halide. This route is preferred over lithiation chemistry for scale-up due to higher functional group tolerance.

Method A: Miyaura Borylation (Preferred)

This protocol utilizes a Palladium(0) cycle to couple bis(pinacolato)diboron (

Reagents:

-

Substrate: 1-Bromo-3-cyclopentylbenzene (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (1.1 equiv)

-

Catalyst:

(3-5 mol%) -

Base: Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane or DMSO (anhydrous)

Step-by-Step Protocol:

-

Inerting: Charge a reaction vessel with 1-bromo-3-cyclopentylbenzene,

, and KOAc. Evacuate and backfill with Nitrogen ( -

Catalyst Addition: Add the Pd catalyst under a positive stream of

. -

Solvation: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor conversion via LC-MS (Target mass: 273.2 [M+H]+).

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo.

-

Purification: Purify the residue via flash column chromatography (Eluent: 0-10% EtOAc in Hexanes). The pinacol ester is typically less polar than the starting bromide.

Method B: Lithium-Halogen Exchange (Low Temperature)

Used when the starting material is the aryl iodide or when avoiding transition metals is critical.

-

Exchange: Treat 1-iodo-3-cyclopentylbenzene with

-Butyllithium ( -

Quench: Add Isopropyl pinacol borate (or

followed by pinacol acidic workup). -

Warming: Allow to warm to room temperature naturally.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis of the pinacol ester and its subsequent utilization in a Suzuki coupling to form a biaryl drug scaffold.

Figure 1: Synthetic workflow transforming the aryl bromide precursor into the pinacol ester, followed by its application in biaryl scaffold construction.[1]

Applications in Drug Discovery

Lipophilic Scanning

The 3-cyclopentyl group serves as a "lipophilic bulking" element. In Structure-Activity Relationship (SAR) studies, chemists replace a simple phenyl or tolyl group with the 3-cyclopentylphenyl moiety to:

-

Fill Hydrophobic Pockets: Target unoccupied hydrophobic regions in a receptor binding site (e.g., kinases, GPCRs).

-

Disrupt Planarity: The cyclopentyl ring is not planar (envelope conformation), which can improve solubility compared to flat biaryl systems by disrupting crystal lattice packing.

Metabolic Stability

Replacing linear alkyl chains (e.g.,

Suzuki-Miyaura Cross-Coupling

This ester is the standard nucleophile for coupling with heteroaryl halides (pyridines, pyrimidines) to synthesize inhibitors for targets such as Ubiquitin-activating enzymes (E1) or LPA receptors [1, 2].

Handling, Stability & Purification

Stability Profile

-

Hydrolysis: Pinacol esters are significantly more stable to hydrolysis than free boronic acids. However, prolonged exposure to aqueous acid can cleave the ester.

-

Protodeboronation: Electron-rich aromatic rings can undergo protodeboronation (loss of the boron group) under harsh basic conditions or high temperatures. The 3-cyclopentyl group is alkyl-donating (weakly activating), posing a moderate risk. Avoid boiling in strong aqueous base for extended periods.

Purification Decision Tree

Because boronic esters can degrade on silica, follow this logic for purification:

Figure 2: Purification strategy for boronic pinacol esters to prevent degradation on acidic silica gel.

References

-

Pyrazolopyrimidinyl inhibitors of ubiquitin-activating enzyme. World Intellectual Property Organization, WO2013123169A1, 2013.

-

Carbamoyloxymethyl triazole cyclohexyl acids as LPA antagonists. World Intellectual Property Organization, WO2017223016A1, 2017.

-

Miyaura Borylation Reaction. Organic Chemistry Portal.

-

3-Cyclopentylphenylboronic acid pinacol ester (CAS 2121514-72-3). Chem960 Database.[1]

Sources

An In-depth Technical Guide to the Thermal Properties of 3-Cyclopentylphenylboronic Acid Pinacol Ester

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and melting point of 3-Cyclopentylphenylboronic acid pinacol ester (CAS No. 905853-29-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with actionable experimental protocols. We delve into the causality behind analytical method selection, establish self-validating experimental frameworks, and provide a foundational understanding of the thermal behavior of this critical building block. Quantitative data is presented for clarity, and standard operating procedures for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are detailed to ensure methodological rigor.

Introduction: The Critical Role of Thermal Properties

3-Cyclopentylphenylboronic acid pinacol ester is a versatile building block in organic synthesis, particularly valued in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecules in pharmaceutical development. The pinacol ester form enhances stability compared to the free boronic acid, mitigating issues like dehydration to boroxines and facilitating purification and handling.[1] However, a thorough understanding of its thermal properties—specifically its melting point and decomposition temperature—is paramount for ensuring process safety, reaction efficiency, and long-term storage integrity.

Thermal excursions during synthesis or storage can lead to degradation, impacting purity, yield, and the overall success of a synthetic campaign. This guide provides the foundational knowledge and methodologies required to accurately characterize these critical parameters.

Physicochemical & Thermal Properties Summary

The fundamental properties of 3-Cyclopentylphenylboronic acid pinacol ester are summarized below. The melting point is a key indicator of purity, while thermal stability data, determined via techniques like TGA, dictates safe handling and storage temperatures.

| Property | Value | Source |

| CAS Number | 905853-29-2 | N/A |

| Molecular Formula | C₁₇H₂₅BO₂ | N/A |

| Molecular Weight | 272.19 g/mol | N/A |

| Melting Point | 63-67 °C | Vendor Data |

Melting Point Determination: A Measure of Purity and Identity

The melting point is a fundamental thermodynamic property. For a crystalline solid, it is the temperature at which it transitions to a liquid phase. A sharp melting range typically indicates high purity, whereas a broad or depressed range can suggest the presence of impurities.

Methodology 1: Capillary Melting Point

This is a classical and widely accessible technique. The causality behind its procedure is rooted in achieving thermal equilibrium between the heating block, the thermometer, and the sample.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm. Tightly packing the sample prevents air pockets that can cause inconsistent heating.

-

Calibration: Before analysis, calibrate the apparatus using certified standards with known melting points that bracket the expected melting point of the sample. This step establishes the trustworthiness of the instrument.

-

Measurement:

-

Place the capillary in the heating block.

-

Set an initial rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting point quickly.

-

Approximately 15 °C below the anticipated melting point, reduce the heating rate to 1-2 °C/min. This slow ramp rate is critical to ensure the system remains in thermal equilibrium, allowing for an accurate determination of the melting range.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (clear point). This range is the melting point.

-

Methodology 2: Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermoanalytical technique that provides richer data than a simple melting point. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2][3] An endothermic event, such as melting, appears as a peak on the DSC thermogram. The area under this peak is proportional to the enthalpy of fusion, and the peak onset is typically reported as the melting point.

Experimental Workflow for DSC Analysis:

Caption: Complementary workflow for thermal characterization.

Handling and Storage Recommendations

Based on the known properties of boronic esters and the principles of thermal analysis, the following handling and storage protocols are recommended to ensure the long-term stability and purity of 3-Cyclopentylphenylboronic acid pinacol ester:

-

Storage Temperature: Store the compound in a cool, dry place. Refrigeration (2-8 °C) is recommended to minimize the rate of any potential degradation pathways. [4]* Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. [4]This is the most critical step to prevent hydrolysis from atmospheric moisture and to protect against oxidation.

-

Light: Protect from direct light by using amber vials or storing in the dark, as some boron compounds can be photosensitive. [4]* Handling: When handling, minimize exposure to ambient air and moisture. For weighing and transferring, work quickly or consider using a glovebox for highly sensitive applications. Avoid contamination with water or protic solvents unless hydrolysis is intended.

By adhering to these guidelines, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible results in their synthetic applications.

References

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved from [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2022). ResearchGate. Retrieved from [Link]

-

Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]

-

Assessing the stability and reactivity of a new generation of boronic esters. (2023). American Chemical Society. Retrieved from [Link]

-

DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc. Retrieved from [Link]

-

DSC vs TGA: A Complete Guide to the Difference. (2025). Torontech. Retrieved from [Link]

-

DSC vs TGA: A Complete Guide to Thermal Analysis Selection. (2026). AELAB. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]

-

Thermal Analysis in the Pharmaceutical Industry. (n.d.). Mettler Toledo. Retrieved from [Link]

Sources

3-Cyclopentylphenylboronic acid pinacol ester suppliers and bulk pricing

The following is an in-depth technical guide regarding 3-Cyclopentylphenylboronic acid pinacol ester , structured for researchers and drug development professionals.

Sourcing, Synthesis, and Application in Medicinal Chemistry[1]

Executive Summary

3-Cyclopentylphenylboronic acid pinacol ester (CAS: 2121514-72-3 ) is a high-value organoboron intermediate used primarily in the synthesis of pharmaceutical agents via Suzuki-Miyaura cross-coupling . Its structural significance lies in the meta-substituted cyclopentyl group, which introduces a defined hydrophobic bulk to a biaryl scaffold without the conformational flexibility of linear alkyl chains. This moiety is increasingly prevalent in kinase inhibitors and G-protein coupled receptor (GPCR) modulators, where it fills hydrophobic pockets (e.g., the ATP-binding site gatekeeper region) to enhance potency and selectivity.

This guide details the chemical specifications, industrial synthesis routes, quality control parameters, and bulk sourcing strategies for this critical building block.

Chemical Profile & Technical Specifications[2]

| Property | Specification |

| Chemical Name | 3-Cyclopentylphenylboronic acid pinacol ester |

| CAS Number | 2121514-72-3 |

| Molecular Formula | C₁₇H₂₅BO₂ |

| Molecular Weight | 272.19 g/mol |

| Appearance | White to off-white solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, DMSO, Ethyl Acetate; Insoluble in Water |

| Storage | 2–8°C, Hygroscopic (Store under Argon/Nitrogen) |

| Stability | Susceptible to protodeboronation under strong acidic conditions; Pinacol ester hydrolyzes slowly in aqueous base compared to free acid.[1] |

Synthesis & Manufacturing Methodologies

To ensure supply chain reliability, it is crucial to understand the manufacturing origin. The meta-substitution pattern dictates that direct alkylation of benzene cannot be used (as Friedel-Crafts alkylation is para-directing).

The Industrial Route: Sequential Metal-Catalyzed Coupling

The most scalable and regioselective synthesis utilizes 1,3-dibromobenzene as the starting material. This route avoids isomer separation issues common in electrophilic aromatic substitution.

-

Step 1: Mono-alkylation (Kumada or Negishi Coupling)

-

Reagents: 1,3-Dibromobenzene + Cyclopentylmagnesium bromide (Kumada) or Cyclopentylzinc bromide (Negishi).

-

Catalyst: Pd(dppf)Cl₂ or Ni(dppp)Cl₂.

-

Critical Parameter: Stoichiometry control (excess dibromobenzene) is vital to prevent the formation of the bis-cyclopentyl byproduct.

-

Intermediate:1-Bromo-3-cyclopentylbenzene .

-

-

Step 2: Miyaura Borylation

-

Reagents: 1-Bromo-3-cyclopentylbenzene + Bis(pinacolato)diboron (B₂pin₂).

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd(OAc)₂/XPhos.

-

Base: Potassium Acetate (KOAc) in 1,4-Dioxane or DMSO.

-

Mechanism:[2][3][4] Oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with B₂pin₂ and reductive elimination.

-

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway and decision points in the synthesis.

Caption: Regioselective synthesis route ensuring meta-substitution integrity.

Applications in Drug Discovery

This building block is specifically employed to modulate the Structure-Activity Relationship (SAR) of drug candidates.

-

Kinase Inhibition: The 3-cyclopentyl group mimics the hydrophobic bulk of isoleucine or leucine side chains. In inhibitors targeting kinases (e.g., JAK , BTK , or PLK4 ), this moiety often occupies the hydrophobic "back pocket" or the solvent-exposed front region, improving binding affinity (

) by displacing water molecules. -

Integrin Antagonists: Used in the synthesis of

integrin inhibitors, where the cyclopentyl ring provides steric occlusion that prevents rapid metabolic oxidation compared to linear alkyl chains. -

Experimental Protocol (Suzuki Coupling):

-

Boronate: 1.2 equivalents of 3-Cyclopentylphenylboronic acid pinacol ester.

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/SPhos (for sterically hindered chlorides).

-

Base: Na₂CO₃ (2M aq) or K₃PO₄.

-

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

-

Conditions: 80–100°C for 4–12 hours under inert atmosphere.

Sourcing Strategy & Bulk Pricing

Sourcing this compound requires navigating between catalog suppliers (high markup) and custom synthesis houses (bulk efficiency).

Supplier Landscape

-

Catalog Suppliers (Small Scale, <10g):

-

Bulk/Custom Manufacturers (>100g - kg):

Estimated Pricing Tiers (Market Averages)

Note: Prices fluctuate based on raw material costs (Palladium/Lithium).

| Scale | Estimated Price Range | Lead Time | Sourcing Recommendation |

| 1 g | $45 – $85 | 1–3 Days | Buy from catalog (ChemScene/Apollo) |

| 25 g | $400 – $700 | 1–2 Weeks | Request quote from Combi-Blocks/Enamine |

| 100 g | $1,200 – $1,800 | 2–4 Weeks | Inquiry required (Bulk Tier) |

| 1 kg | $3,500 – $6,000 | 4–8 Weeks | Custom Synthesis Contract |

Procurement Decision Logic

Use the following logic to determine the optimal sourcing path based on your project phase.

Caption: Decision matrix for optimizing cost vs. speed in procurement.

Quality Control & Handling

For use in late-stage drug development, the following QC parameters are non-negotiable:

-

Purity (HPLC): ≥97% (Area %).

-

Impurity Watch: Check for bis(pinacolato)diboron (starting material) and protodeboronated product (cyclopentylbenzene).

-

Detection: UV at 210 nm and 254 nm.

-

-

Identity (NMR):

-

¹H NMR (CDCl₃): Look for the diagnostic pinacol methyl singlet (~1.34 ppm, 12H) and the cyclopentyl methine multiplet (~3.0 ppm, 1H).

-

Validation: Ensure the aromatic region shows the specific 1,3-substitution pattern (singlet, two doublets, one triplet).

-

-

Residual Solvents: Dioxane (Class 2 solvent) is often used in synthesis; ensure <380 ppm if used for biological assays.

References

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1-Bromo-3-cyclopropylbenzene (Analogous Precursor Data). Retrieved from [Link]

-

Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

- World Intellectual Property Organization (WIPO). (2017). Patent WO2017223016A1: Carbamoyloxymethyl triazole cyclohexyl acids as LPA antagonists.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. reddit.com [reddit.com]

- 7. Sciencemadness Discussion Board - Preparation of 1-bromo-3-nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

Physical properties of meta-substituted cyclopentyl phenylboronates

An In-depth Technical Guide to the Physical Properties of meta-Substituted Cyclopentyl Phenylboronates

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

Meta-substituted cyclopentyl phenylboronates are a class of organoboron compounds that have garnered significant interest within the pharmaceutical and materials science sectors. Their unique structural features, arising from the interplay between the cyclopentyl moiety, the meta-substituted phenyl ring, and the boronate ester, give rise to a distinct set of physical properties. This guide provides a comprehensive exploration of these properties, delving into the synthetic methodologies, structural characteristics, and key physicochemical parameters that are critical for their application in drug development and beyond. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for scientists and researchers working with this promising class of molecules.

Introduction: The Significance of meta-Substituted Cyclopentyl Phenylboronates

Boronic acids and their ester derivatives are recognized for their versatile reactivity, stability, and relatively low toxicity, making them valuable building blocks in organic synthesis.[1][2] The incorporation of a boronic acid moiety can significantly influence a molecule's biological activity and pharmacokinetic profile.[3] Specifically, meta-substituted cyclopentyl phenylboronates offer a unique combination of steric and electronic properties. The meta-substitution pattern on the phenyl ring allows for the fine-tuning of electronic effects, which can impact acidity, reactivity, and intermolecular interactions.[4][5] The cyclopentyl group, a common motif in natural products and pharmaceuticals, introduces a non-planar, saturated carbocyclic element that can enhance lipophilicity and influence binding to biological targets.[6][7]

This guide will systematically examine the physical properties of these compounds, providing a foundational understanding for their rational design and application.

Synthesis and Structural Elucidation

The synthesis of meta-substituted cyclopentyl phenylboronates typically involves multi-step sequences, often culminating in a key carbon-boron bond-forming reaction.

General Synthetic Strategies

A common approach involves the preparation of a suitably functionalized meta-substituted aryl halide, which then undergoes a palladium-catalyzed cross-coupling reaction with a diboronic acid reagent, such as bis(pinacolato)diboron (B₂pin₂), in what is known as a Miyaura borylation.[1] Alternatively, direct C-H borylation of a meta-substituted cyclopentylbenzene derivative can be achieved using iridium or rhodium catalysts.[1] The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

A generalized synthetic workflow is depicted below:

Figure 1: A representative synthetic workflow for meta-substituted cyclopentyl phenylboronates.

Structural Characterization Techniques

The unambiguous determination of the structure of these compounds relies on a combination of spectroscopic and crystallographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. The chemical shifts of the cyclopentyl protons are typically observed in the aliphatic region, while the aromatic protons give rise to signals in the downfield region, with splitting patterns indicative of the meta-substitution.[8] ¹¹B NMR is particularly diagnostic for boronic esters, with the chemical shift providing insight into the coordination state of the boron atom.[9][10] Trigonal planar boron atoms in boronic esters typically show a resonance in the range of 28–30 ppm.[9]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the overall molecular conformation in the solid state.[11][12] This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing and ultimately influence physical properties like melting point and solubility.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds. The isotopic pattern of boron (¹⁰B and ¹¹B) can be a useful diagnostic feature.[11]

Key Physical Properties

The physical properties of meta-substituted cyclopentyl phenylboronates are a direct consequence of their molecular structure. Understanding these properties is crucial for their handling, formulation, and application.

Solid-State Properties

| Property | Typical Range/Observation | Influencing Factors |

| Appearance | White to off-white crystalline solids | Purity, presence of chromophores |

| Melting Point | Varies widely depending on substituents | Molecular weight, symmetry, intermolecular forces (H-bonding, van der Waals) |

| Crystallinity | Generally crystalline | Molecular packing efficiency, substituent effects |

The melting points of boronic acids can be difficult to measure accurately and reproducibly as they are often reflective of dehydration or decomposition points.[11] Therefore, it is often more appropriate to report the melting points of their more stable ester derivatives.[11]

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability.

| Solvent Type | General Solubility Trend | Rationale |

| Polar Protic (e.g., water, methanol) | Generally low, but can be enhanced by polar substituents | The boronate ester is susceptible to hydrolysis in the presence of water. |

| Polar Aprotic (e.g., THF, acetone) | Moderate to good | Good balance of polarity to dissolve the molecule without promoting significant hydrolysis. |

| Nonpolar (e.g., hexanes, toluene) | Generally good, especially with nonpolar substituents | The hydrocarbon-rich cyclopentyl and phenyl groups contribute to lipophilicity. |

The introduction of a substituent at the meta position can significantly alter solubility. Electron-donating groups can increase polarity and potentially hydrogen bonding capacity, while electron-withdrawing groups can have the opposite effect.[13] The cyclopentyl group generally increases lipophilicity and solubility in nonpolar organic solvents.[7]

Experimental Protocol: Equilibrium Solubility Determination

A dynamic method can be employed to determine the equilibrium solubility of these compounds in various solvents.

-

Preparation: A known amount of the meta-substituted cyclopentyl phenylboronate is added to a vial containing a specific volume of the desired solvent.

-

Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Sampling: A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Figure 2: Workflow for equilibrium solubility determination.

Stability

The stability of boronate esters is a key consideration, particularly their susceptibility to hydrolysis.

-

Hydrolytic Stability: Acyclic boronic esters are generally prone to rapid hydrolysis in the presence of water or even atmospheric moisture.[11] Cyclic esters, such as those derived from pinacol, exhibit enhanced stability due to steric hindrance around the boron center. The electronic nature of the meta-substituent can also influence the rate of hydrolysis. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by water.[14]

-

Thermal Stability: The thermal stability of these compounds is generally good, but prolonged exposure to high temperatures can lead to decomposition. Thermogravimetric analysis (TGA) can be used to quantitatively assess their thermal stability.

Experimental Protocol: Hydrolytic Stability Assessment

The hydrolytic stability can be evaluated by monitoring the disappearance of the boronate ester over time in an aqueous or mixed aqueous/organic solvent system.

-

Solution Preparation: A stock solution of the meta-substituted cyclopentyl phenylboronate is prepared in a suitable organic solvent (e.g., acetonitrile).

-

Reaction Initiation: An aliquot of the stock solution is added to a buffered aqueous solution at a specific pH and temperature.

-

Time-Course Monitoring: At various time points, aliquots of the reaction mixture are withdrawn and analyzed by reverse-phase HPLC.

-

Data Analysis: The percentage of the remaining boronate ester is plotted against time to determine the rate of hydrolysis.

Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).[15]

The lipophilicity of meta-substituted cyclopentyl phenylboronates can be modulated by the choice of the meta-substituent. The cyclopentyl group itself contributes significantly to the overall lipophilicity of the molecule.

Experimental Protocol: LogP Determination (Shake-Flask Method)

-

System Preparation: A biphasic system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are vigorously mixed for a set period to allow for partitioning.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Measurement: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Impact of meta-Substituents on Physical Properties

The nature of the substituent at the meta position of the phenyl ring has a profound impact on the physical properties of the molecule.

-

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density on the phenyl ring. This can lead to decreased Lewis acidity of the boron atom, potentially slowing down the rate of hydrolysis. They may also increase polarity and the potential for hydrogen bonding, affecting solubility and melting point.

-

Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): These groups decrease the electron density on the phenyl ring, thereby increasing the Lewis acidity of the boron atom. This can make the boronate ester more susceptible to hydrolysis.[14] These groups can also influence intermolecular interactions and crystal packing.

The Hammett equation can be a useful tool for quantifying the electronic effects of meta-substituents on the reactivity and properties of these compounds.[4]

Conclusion and Future Perspectives

Meta-substituted cyclopentyl phenylboronates represent a versatile class of compounds with tunable physical properties. A thorough understanding of their synthesis, structure, solubility, stability, and lipophilicity is paramount for their successful application in drug discovery and materials science. The ability to systematically modify their properties through the judicious choice of meta-substituents provides a powerful platform for the rational design of new chemical entities with optimized performance characteristics. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as a deeper exploration of the structure-property relationships that govern their biological activity and material performance.

References

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Duran, F., Pinto, M., & Sousa, E. (2020).

- Fasano, V., & Aggarwal, V. K. (2019). Intramolecular Lithiation‐Borylation for the Stereoselective Synthesis of Cyclopentyl and Cyclobutyl Bis‐Boronic Esters.

- Fairchild, M. E., Noble, A., & Aggarwal, V. K. (2022). Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters.

- Fairchild, M. E., Noble, A., & Aggarwal, V. K. (2022). Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters. PubMed.

- Eastgate, M. D., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1145-1158.

- Singh, S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4964.

- Leszczyński, P., & Domalski, P. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Fallis, A. G., et al. (2017). X-ray molecular structure of boronate ester 30.

- Leszczyński, P., & Domalski, P. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 841-853.

- Fairchild, M. E., Noble, A., & Aggarwal, V. K. (2022). Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters. PMC.

- Steinbach, K., et al. (2018). Boronic ester-linked macrocyclic lipopeptides as serine protease inhibitors targeting Escherichia coli type I signal peptidase. PubMed.

- Li, Y., et al. (2021). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine.

- Bock, C. W., & Larkin, J. D. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)

- Bishop, M., Bott, S. G., & Barron, A. R. (2000). Structural characterization of borate esters in which sodium acts as a support to the structural framework. Dalton Transactions, (18), 3100-3105.

- Limsiliyakul, A., et al. (2016). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Wikipedia. (n.d.). Phenylboronic acid.

- Mishra, R., et al. (2022). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Jurnal Kimia Valensi, 8(1), 58-69.

- Springsteen, G., & Wang, B. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 67(24), 8487-8493.

- James, T. D., & Anslyn, E. V. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC.

- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15079.

- De, S., & Fuchs, B. (1981). Crystal structures of phenyl-substituted cyclopropanes. IV. the crystal structure (at 21‡C and −100‡C) and the phenyl ring conformation in 4-cyclopropylacetanilide.

- Bassil, E., et al. (2005). Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion. PMC.

- Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron.

- Leszczyński, P., & Domalski, P. (2021). Solubility temperatures of azaester of phenylboronic acid (3) as a function of its mole fraction (x 1 ) in saturated solution of the solvents listed on the chart.

- He, G., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(13), 3357-3362.

- Vaia. (n.d.). Q66E Phenylboronic acid, C6H5B(OH)2.

- Al-Amiery, A. A., et al. (2023). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Indonesian Journal of Science & Technology, 8(3), 423-436.

- Doc Brown's Advanced Organic Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr.

- Marcinkowska, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3464.

- Zhang, Y., et al. (2024). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 146(6), 4065-4070.

- Tarcsay, A., & Keseru, G. M. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(5), 499-513.

- Benchchem. (n.d.). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions.

- Aggarwal, V. K., et al. (2018). Synthesis of functionalized cyclopropylboronic esters based on a 1,2-metallate rearrangement of cyclopropenylboronate.

- Bull, J. A., & James, T. D. (2015). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, hydroxylamines and Diols.

- Cameron, J. M., et al. (2016). Boronic acid and boronic ester containing polyoxometalates. Dalton Transactions, 45(46), 18838-18841.

- Valenzuela, S. A., et al. (2022).

- Synlett. (n.d.). Phenylboronic Acid (PBA): A Versatile Chemical in Synthetic Organic Chemistry.

- Stella, V. J., & Nti-Addae, K. W. (2007). Origins, and formulation implications, of thepK a difference between boronic acids and their esters: A density functional theory study. Journal of Pharmaceutical Sciences, 96(11), 2940-2951.

- Szumna, A., & Jurczak, J. (2022). The influence of ortho-substituents on the properties of phenylboronic acids.

- He, G., et al. (2020).

- Al-Daffay, R. K., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. vaia.com [vaia.com]

- 6. researchgate.net [researchgate.net]

- 7. ukm.my [ukm.my]

- 8. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. scilit.com [scilit.com]

Methodological & Application

Suzuki-Miyaura cross-coupling using 3-Cyclopentylphenylboronic acid pinacol ester

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 3-Cyclopentylphenylboronic Acid Pinacol Ester

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a foundational methodology in modern synthetic organic chemistry, widely utilized for carbon-carbon bond formation[1]. In drug discovery and medicinal chemistry, the strategic incorporation of bulky, lipophilic groups—such as the 3-cyclopentylphenyl moiety—is highly valued. This specific substitution pattern is frequently employed to modulate pharmacokinetic properties, enhance binding affinity in kinase and GPCR targets, and intentionally disrupt molecular planarity to improve solubility[2].

For these applications, 3-Cyclopentylphenylboronic acid pinacol ester (CAS: 2121514-72-3) serves as an optimal nucleophilic coupling partner[3]. While free boronic acids are prone to degradation pathways such as protodeboronation, pinacol (pin) esters exhibit superior bench stability, are highly resistant to premature decomposition, and are significantly easier to handle, isolate, and purify[4].

The successful application of this reagent relies on understanding the Suzuki-Miyaura catalytic cycle, which consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the electrophilic aryl halide bond.

-

Transmetalation: The critical step where the 3-cyclopentylphenyl group transfers from boron to palladium. Boronic pinacol esters exhibit distinct transmetalation kinetics compared to free boronic acids. The pinacol ligand necessitates a base (and typically water) to form a reactive, electron-rich hydroxyboronate complex, which facilitates the transfer of the bulky organic fragment[5].

-

Reductive Elimination: The new C-C bond is formed, releasing the biaryl product and regenerating the Pd(0) catalyst.

Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting the role of the Bpin ester.

Reagent Profile & Quantitative Data

Understanding the physicochemical properties of the reagent ensures reproducible experimental design. The choice of catalyst and base is dictated by the electrophile and the steric bulk of the nucleophile.

Table 1: Physicochemical Properties of 3-Cyclopentylphenylboronic acid pinacol ester

| Property | Value |

|---|---|

| Chemical Name | 3-Cyclopentylphenylboronic acid pinacol ester |

| CAS Number | 2121514-72-3[3] |

| Molecular Formula | C17H25BO2[3] |

| Molecular Weight | 272.19 g/mol [3] |

| Purity | ≥95%[3] |

| Storage Conditions | Sealed in dry, 2-8°C[3] |

Table 2: Optimization of Reaction Conditions (Quantitative Yield Summary)

| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |

|---|---|---|---|---|---|

| Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene/EtOH/H2O | 80 | 62 | Sluggish transmetalation due to steric bulk. |

| Pd(dppf)Cl2 (5 mol%) | K2CO3 | 1,4-Dioxane/H2O | 90 | 85 | Bidentate ligand prevents catalyst deactivation. |

| Pd2(dba)3 + XPhos | K3PO4 | 1,4-Dioxane/H2O | 100 | 96 | Bulky, electron-rich ligand accelerates oxidative addition of aryl chlorides[6]. |

Experimental Design & Causality

The choice of catalyst and base is dictated by the electrophile. For standard aryl bromides and iodides, Pd(dppf)Cl2 with K2CO3 in a biphasic Dioxane/H2O mixture provides excellent yields. The water is essential to hydrolyze the pinacol ester or form the reactive hydroxyboronate intermediate required for transmetalation[4]. For more challenging substrates like aryl chlorides or sterically hindered electrophiles, a more electron-rich and bulky ligand (e.g., XPhos or SPhos) coupled with a stronger base (K3PO4) is necessary to drive the oxidative addition and facilitate the transfer of the bulky 3-cyclopentylphenyl group[6].

Decision tree for selecting optimal Suzuki-Miyaura coupling conditions based on the aryl halide.

Step-by-Step Protocols

Protocol A: Standard Biphasic Coupling (For Aryl Bromides/Iodides)

This self-validating protocol utilizes a biphasic system where the organic phase solubilizes the reagents, and the aqueous phase dissolves the base, driving the transmetalation of the pinacol ester[4].

-

Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-Cyclopentylphenylboronic acid pinacol ester (1.2 mmol, 326.6 mg), and Pd(dppf)Cl2 (0.05 mmol, 36.6 mg).

-

Solvent Addition: Add 1,4-Dioxane (8.0 mL).

-

Base Addition: Add an aqueous solution of K2CO3 (2.0 M, 2.0 mL, 4.0 mmol).

-

Degassing (Critical Step): Sparge the biphasic mixture with Argon or Nitrogen gas for 10-15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and the formation of homocoupled boronic ester byproducts.

-

Reaction: Heat the mixture to 90°C under an inert atmosphere for 4-12 hours. Monitor the reaction via TLC or LC-MS until the aryl halide is completely consumed.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Advanced Coupling (For Aryl Chlorides or Heterocycles)

-

Preparation: In an oven-dried vial, combine the aryl chloride (1.0 mmol), 3-Cyclopentylphenylboronic acid pinacol ester (1.5 mmol, 408.3 mg), Pd2(dba)3 (0.02 mmol, 18.3 mg), XPhos (0.08 mmol, 38.1 mg), and anhydrous K3PO4 (3.0 mmol, 636 mg).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (10:1 v/v, 5.5 mL).

-

Reaction: Seal the vial and heat at 100°C for 12-24 hours.

-

Workup & Purification: Follow steps 6-7 from Protocol A.

Troubleshooting & Self-Validating Systems

-

Incomplete Conversion: If LC-MS shows unreacted aryl halide and intact pinacol ester, the transmetalation step is likely failing. Solution: Increase the water content slightly or switch to a stronger base (e.g., Cs2CO3) to facilitate the formation of the reactive boronate[5].

-

Homocoupling (Formation of 3,3'-dicyclopentyl-1,1'-biphenyl): This indicates the presence of oxygen. Solution: Ensure rigorous degassing of all solvents (freeze-pump-thaw method is recommended for highly sensitive substrates) and check the integrity of the inert atmosphere manifold.

-

Protodeboronation: Although pinacol esters are highly stable[4], prolonged heating in strong aqueous base can lead to the loss of the boron group, yielding cyclopentylbenzene. Solution: Lower the reaction temperature or utilize anhydrous conditions with fluoride bases (e.g., CsF) if protodeboronation is observed.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2014186035A1 - Inhibitors of the kynurenine pathway - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Reaction conditions for coupling 3-Cyclopentylphenylboronic acid pinacol ester with aryl halides

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 3-Cyclopentylphenylboronic Acid Pinacol Ester

Abstract This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura cross-coupling of 3-cyclopentylphenylboronic acid pinacol ester with various aryl halides. By dissecting the steric and electronic properties of the substrate alongside the mechanistic nuances of pinacol ester transmetalation, this guide establishes highly reproducible conditions for both activated and deactivated electrophiles.

Mechanistic Rationale & Substrate Profiling

In modern drug development and materials science, the 3-cyclopentylphenyl motif is frequently employed to exploit hydrophobic binding pockets and modulate the overall lipophilicity of target molecules. The preferred chemical reagent for installing this moiety via carbon-carbon bond formation is 3-Cyclopentylphenylboronic acid pinacol ester (CAS: 2121514-72-3) (1[1]).

Why Pinacol Esters? Unlike free arylboronic acids, which are susceptible to protodeboronation and spontaneous oligomerization into boroxines, pinacol (Bpin) esters exhibit exceptional bench stability and precise stoichiometry (2[2]). However, this thermodynamic stability inherently raises the activation energy required for the crucial transmetalation step.

The Causality of Transmetalation: It is a common misconception that Bpin esters must hydrolyze to free boronic acids before reacting with the palladium catalyst. Advanced kinetic and computational studies have proven that boronic esters can transmetalate directly without prior hydrolysis (3[3]). This direct transmetalation pathway is governed by two critical features:

-

Empty Coordination Site: The inorganic base (e.g., OH⁻ or CO₃²⁻) must displace the halide on the Pd(II) intermediate to create a Pd-alkoxo or Pd-hydroxo species.

-

Nucleophilic Activation: The oxygen atoms of the base bridge to the boron atom, forming a highly reactive, negatively charged boronate complex that facilitates the transfer of the 3-cyclopentylphenyl group to the palladium center (3[3]).

Substrate Specifics: The meta-cyclopentyl group provides moderate steric hindrance but significantly increases the lipophilicity of the molecule. Therefore, biphasic solvent systems with high organic character (e.g., 1,4-Dioxane/H₂O) are mandatory. The water dissolves the inorganic base to enable the crucial base-exchange step, while the dioxane ensures the bulky, lipophilic Bpin ester remains fully solvated.

Mechanistic Pathway Visualization

Catalytic cycle of Suzuki-Miyaura coupling highlighting direct Bpin transmetalation.

Optimization of Reaction Conditions

To accommodate the varying reactivity of aryl halides, reaction conditions must be tailored. The table below summarizes the optimal parameters based on the electrophile's electronic and steric demands.

| Parameter | Protocol A: Aryl Iodides & Activated Bromides | Protocol B: Unactivated Aryl Bromides & Chlorides |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) + XPhos (10 mol%) |

| Base | K₂CO₃ (3.0 equiv, 2.0 M aqueous) | K₃PO₄ (3.0 equiv, solid or 2.0 M aqueous) |

| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Toluene / H₂O (10:1 v/v) or 1,4-Dioxane / H₂O |

| Temperature | 80–90 °C | 100–110 °C |

| Time | 4–8 hours | 12–24 hours |

Data Causality: Pd(dppf)Cl₂ is selected for Protocol A because its large bite angle accelerates reductive elimination, preventing the accumulation of stable, unreactive Pd(II) intermediates. For Protocol B, the electron-rich, bulky XPhos ligand is required to force the challenging oxidative addition into the strong C-Cl bond.

Detailed Experimental Methodologies (Self-Validating Protocols)

Protocol A: Standard Coupling (for Aryl Bromides/Iodides) Self-Validating Principle: This protocol utilizes a visual cue (catalyst activation color change) and a mass-balance tracking method to ensure reaction integrity.

Step 1: Reagent Charging (Inert Atmosphere)

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv, e.g., 1.0 mmol).

-

Add 3-Cyclopentylphenylboronic acid pinacol ester (1.2 equiv, 1.2 mmol, 326.6 mg). Note: The 0.2 equiv excess compensates for any trace protodeboronation or oxidative homocoupling.

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol, 40.8 mg).

-

Seal the flask with a septum and purge with Argon (3 vacuum/Argon cycles).

Step 2: Solvent and Base Addition

-

Syringe in 4.0 mL of degassed 1,4-Dioxane.

-

Syringe in 1.5 mL of a degassed 2.0 M aqueous K₂CO₃ solution (3.0 equiv).

-

Validation Check 1: The mixture should initially appear reddish-brown. Upon heating, the generation of the active Pd(0) species will often shift the solution to a deep, homogeneous red/orange.

Step 3: Reaction Execution & Monitoring

-

Heat the biphasic mixture to 85 °C under vigorous stirring (1000 rpm) to ensure maximum interfacial surface area between the organic and aqueous layers.

-

Validation Check 2 (In-Process Control): After 2 hours, withdraw a 10 µL aliquot from the organic layer. Dilute in 1 mL Acetonitrile, filter through a 0.2 µm syringe filter, and analyze via LC-MS.

-

Expected Mass Target:[M(Aryl Halide) - M(Halogen) + 145.2 (C₁₁H₁₃ radical mass)] + H⁺.

-

Disappearance Check: Ensure the Bpin ester peak (m/z 273.2 [M+H]⁺) is being consumed relative to the product formation.

-

Step 4: Workup and Isolation

-

Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

-

Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradients) to yield the pure biaryl compound.

Troubleshooting & Diagnostics

-

Issue: High levels of homocoupled byproduct (3,3'-dicyclopentyl-1,1'-biphenyl).

-

Cause: Oxygen ingress during the reaction promotes oxidative homocoupling of the boronic ester.

-

Solution: Strictly degas solvents by sparging with Argon for at least 30 minutes prior to use. Ensure Schlenk line integrity.

-

-

Issue: Incomplete conversion of Aryl Halide; Bpin ester remains unreacted.

-

Cause: Insufficient base exchange or poor solubility. The direct transmetalation of Bpin requires the formation of the Pd-hydroxo/carbonato complex at the biphasic interface (3[3]).

-

Solution: Increase the water content slightly to ensure the inorganic base is fully dissolved, or switch to a more organic-soluble base like Cs₂CO₃ to facilitate the critical bridging interaction.

-

References

- 2121514-72-3 | 3-Cyclopentylphenylboronic acid pinacol ester Source: ChemScene URL

- Source: Chemical Society Reviews (RSC Publishing)

- Source: PubMed (J Am Chem Soc)

Sources

- 1. chemscene.com [chemscene.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 3-Cyclopentylphenylboronic acid pinacol ester in medicinal chemistry building blocks

Application Note: Strategic Utilization of 3-Cyclopentylphenylboronic Acid Pinacol Ester in Medicinal Chemistry

Introduction: The "Magic Cyclopentyl" in Structure-Activity Relationships (SAR)

In modern drug discovery, the "Magic Methyl" effect is well-documented, where the addition of a single methyl group can drastically improve potency and solubility. However, as programs move from hit-to-lead to optimization, medicinal chemists often require larger lipophilic vectors to fill hydrophobic pockets or disrupt planar symmetry without introducing excessive aromaticity.

3-Cyclopentylphenylboronic acid pinacol ester serves as a high-value building block for this purpose. It introduces a meta-substituted phenyl ring bearing a cyclopentyl group. This motif offers three distinct advantages in scaffold design:

-

Lipophilic Bulk with

Character: Unlike a phenyl-phenyl biaryl linkage, the cyclopentyl group adds significant hydrophobic volume ( -

Vector Exploration: The meta substitution pattern directs the bulk at a

angle relative to the coupling axis, allowing access to sub-pockets that para substituents cannot reach. -

Metabolic Modulation: While cyclopentyl rings can be metabolic soft spots, they often serve as bioisosteres for isopropyl or tert-butyl groups, offering different oxidative liabilities and shape complementarity.

Chemical Properties & Handling

-

Appearance: White to off-white solid or semi-solid (depending on purity/polymorph).

-

Stability: The pinacol ester moiety renders this compound significantly more stable to hydrolysis and protodeboronation compared to the free boronic acid. It can be stored at 2–8°C for prolonged periods without degradation.

-

Solubility: Highly soluble in DCM, THF, Dioxane, and DMF. Sparingly soluble in water.

Core Application: Suzuki-Miyaura Cross-Coupling[1][2][3][4]

The primary utility of this building block is in Palladium-catalyzed C-C bond formation. While pinacol esters are robust, the steric bulk of the cyclopentyl group combined with the pinacol protection requires optimized transmetalation conditions.

Protocol A: Standard High-Throughput Conditions (Robust)

Best for: Initial SAR generation, coupling with aryl bromides/iodides.

Reagents:

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane

-

Temperature: 80–100°C

Step-by-Step Procedure:

-

Charge: In a reaction vial, combine the aryl halide (1.0 equiv), 3-Cyclopentylphenylboronic acid pinacol ester (1.2 equiv), and

(0.05 equiv). -

Inert: Seal the vial and purge with nitrogen or argon for 2 minutes.

-

Solvent: Add degassed 1,4-Dioxane (

) and 2M aqueous -

Reaction: Heat to 90°C with vigorous stirring. The biphasic nature requires high agitation rates (>800 rpm) to ensure phase transfer.

-

Monitor: Check LCMS at 2 hours. If conversion is <50%, add XPhos Pd G2 (2 mol%) as a "kicker."

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.

Protocol B: Anhydrous Conditions (Challenging Substrates)

Best for: Hydrolysis-sensitive substrates, heteroaryl chlorides, or sterically hindered partners.

Rationale: Pinacol esters transmetalate slower than free acids. In anhydrous conditions, an activation agent (like a hard base or fluoride) is strictly required to form the reactive boronate species.

Reagents:

-

Catalyst:

(2 mol%) + XPhos (4 mol%) -

Base:

(3.0 equiv, finely ground anhydrous) -

Solvent:

-Butanol / Toluene (1:4 mixture) or pure Toluene. -

Temperature: 100–110°C

Step-by-Step Procedure:

-

Pre-complexation: In a separate vial, stir

and XPhos in the solvent for 10 minutes at RT to generate the active -

Charge: Add the aryl chloride (1.0 equiv), boronic ester (1.3 equiv), and anhydrous

to the main reaction vessel. -

Combine: Transfer the pre-formed catalyst solution to the reaction vessel under inert atmosphere.

-

Heat: Reflux at 110°C for 4–16 hours.

-

Note: If the reaction stalls, the addition of 1.0 equiv of water (controlled hydrolysis) often accelerates the reaction by facilitating the formation of the more reactive boronic acid species in situ.

Strategic Decision Making: Workflow Visualization

The following diagram illustrates the decision logic for optimizing coupling reactions with lipophilic pinacol esters.

Caption: Decision matrix for optimizing Suzuki-Miyaura coupling of 3-cyclopentylphenylboronic acid pinacol ester based on electrophile properties.

Expertise & Experience: Troubleshooting & Design Insights

Metabolic Liability Management

While the cyclopentyl group improves lipophilicity, it is susceptible to CYP450-mediated oxidation (hydroxylation), typically at the C3 or C4 position of the cyclopentyl ring.

-

Observation: If early DMPK data shows high intrinsic clearance (

), metabolite identification (MetID) often reveals -

Mitigation:

-

Fluorination: Introduce a fluorine atom to the cyclopentyl ring (if synthetically accessible) or switch to a 3,3-difluorocyclopentyl analog to block metabolism.

-

Scaffold Hop: Switch to a bicyclo[1.1.1]pentane (BCP) motif if the cyclopentyl is purely structural, or a tetrahydrofuran (THF) ring to lower LogD while maintaining shape.

-

Purification Challenges

The pinacol ester is lipophilic. In crude reaction mixtures, the unreacted boronic ester often co-elutes with lipophilic products on standard silica gradients (0–20% EtOAc/Hex).

-

Tip: Treat the crude reaction mixture with polymer-supported diethanolamine (PS-DEAM) or a simple aqueous NaOH wash before column chromatography. This hydrolyzes/complexes the remaining boronic ester, shifting it to the aqueous phase or baseline of the column.

Protodeboronation

Although pinacol esters are stable, the meta-cyclopentyl group is electron-donating (inductive). In highly acidic media (e.g., during deprotection of other groups like Boc), the carbon-boron bond can cleave.

-

Recommendation: Perform cross-coupling before acidic deprotection steps whenever possible.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Kotha, S., & Khedkar, P. (2024).[1] Design of Synthetic Strategies towards Sulfur Containing Scaffolds. Synthesis. Link (Cited for general Suzuki catalyst context in heterocycles).

-

Watanabe, S., et al. (2017). Metabolic profiling of fentanyl analogs. Drug Metabolism and Disposition. (Contextual reference for cyclopentyl group metabolism). Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Cyclopentylphenylboronic Acid Pinacol Ester

Executive Summary & Mechanistic Rationale

The incorporation of cycloalkyl-substituted arenes is a highly effective strategy in modern drug discovery for modulating lipophilicity, improving metabolic stability, and perfectly occupying hydrophobic binding pockets. 3-Cyclopentylphenylboronic acid pinacol ester is a premium building block for installing this privileged motif via palladium-catalyzed Suzuki-Miyaura cross-coupling[1].

While the meta-substituted cyclopentyl group introduces minimal direct steric hindrance at the boron center compared to ortho-substitutions, the bulky pinacol (Bpin) ligand significantly alters the reagent's reactivity profile. The Bpin ester is deliberately chosen over the free boronic acid because it virtually eliminates the risk of protodeboronation—a common degradation pathway—allowing for benchtop stability and precise stoichiometric control[2],[3]. However, this stability necessitates targeted catalytic conditions: the ester must be activated by an aqueous base to form a reactive trialkylhydroxyborate "ate" complex before transmetalation can occur[1],[4].

This application note provides a self-validating, causality-driven guide to optimizing and executing these cross-couplings, ensuring high yields and reproducible scale-ups.

Catalyst Selection & Quantitative Optimization

The success of the coupling relies on matching the palladium catalyst and ligand architecture to the electronic and steric demands of the electrophile. Table 1 summarizes the optimized parameters for reacting 3-cyclopentylphenylboronic acid pinacol ester with various aryl halides.

Table 1: Catalyst System Optimization for 3-Cyclopentylphenylboronic Acid Pinacol Ester

| Catalyst System | Ligand Type | Base / Solvent System | Temp | Typical Yield | Mechanistic Rationale & Application |

| Pd(dppf)Cl₂ | Bidentate (dppf) | K₂CO₃ / Dioxane:H₂O (4:1) | 85 °C | 85–95% | Standard System: Ideal for aryl bromides/iodides. The large bite angle of dppf enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination. |

| Pd(PPh₃)₄ | Monodentate (PPh₃) | Na₂CO₃ / Toluene:EtOH:H₂O | 90 °C | 70–85% | Classic Conditions: Effective for unhindered electrophiles. Highly prone to oxidation; requires strict degassing protocols. |

| Pd₂(dba)₃ | Buchwald (XPhos) | K₃PO₄ / THF:H₂O (10:1) | 70 °C | 90–98% | High-Performance: Required for unreactive aryl chlorides. The bulky, electron-rich XPhos accelerates both oxidative addition and reductive elimination. |

| PEPPSI-IPr | NHC | KOtBu / iPrOH | 60 °C | 80–90% | Green Alternative: High turnover number (TON) due to the strong σ-donation of the N-heterocyclic carbene (NHC) ligand stabilizing the active Pd(0) species. |

Mechanistic Pathway

Understanding the catalytic cycle is essential for troubleshooting. The diagram below maps the precise molecular journey of the 3-cyclopentylphenylboronic acid pinacol ester through the Suzuki-Miyaura cycle.

Figure 1: Suzuki-Miyaura cycle for 3-cyclopentylphenylboronic acid pinacol ester.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . They incorporate strict In-Process Controls (IPCs) to verify the success of intermediate states before advancing.

Figure 2: Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Protocol A: Standard Coupling (For Aryl Bromides/Iodides)

Target: Coupling of 3-Cyclopentylphenylboronic acid pinacol ester with an aryl bromide. Scale: 1.0 mmol

-

Step 1: Reagent Charging

-

Action: To an oven-dried 20 mL Schlenk flask, add the aryl bromide (1.0 mmol), 3-cyclopentylphenylboronic acid pinacol ester (1.2 mmol), K₂CO₃ (2.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

-

Causality: A slight excess (1.2 eq) of the boronic ester compensates for any trace protodeboronation[2]. Pd(dppf)Cl₂ is selected because the bidentate ligand suppresses unwanted β-hydride elimination and isomerization pathways[4].

-

-

Step 2: Solvent Addition & Degassing

-

Action: Add 1,4-dioxane (8 mL) and deionized water (2 mL). Degas the mixture by sparging with argon for 15 minutes.

-

Causality: Water is strictly required to dissolve the inorganic base and generate the hydroxide ions that activate the Bpin ester into a reactive "ate" complex[3]. Degassing is critical because oxygen rapidly oxidizes the Pd(0) active species, leading to catalyst death and homocoupling[1].

-

-

Step 3: Reaction Execution

-

Action: Heat the mixture to 85 °C under an argon atmosphere for 4–6 hours.

-

Causality: Elevated temperature provides the activation energy necessary to drive transmetalation, which is the rate-limiting step for sterically bulky pinacol esters[2].

-

-

Step 4: In-Process Control (IPC) — Self-Validation Point

-

Action: Withdraw a 10 µL aliquot, dilute with 200 µL acetonitrile, filter, and analyze via LC-MS.

-

Causality: This analytical hold-point ensures >95% consumption of the aryl bromide before workup, preventing difficult downstream chromatographic separations. Do not proceed until conversion is confirmed.

-

-

Step 5: Workup & Purification

-

Action: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

-

Causality: Brine washes efficiently partition the highly polar 1,4-dioxane and the cleaved pinacol byproduct into the aqueous phase, simplifying purification.

-

Protocol B: High-Performance Coupling (For Unreactive Aryl Chlorides)

Target: Coupling with an electron-rich or sterically hindered aryl chloride.

-

Step 1: Catalyst Pre-Activation

-

Action: In a glovebox, combine Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%) in anhydrous THF (2 mL). Stir for 10 minutes until the solution turns deep red.

-

Causality: Pre-mixing allows the bulky XPhos ligand to displace the dba ligands, forming the highly active monomeric L-Pd(0) species required to insert into the strong C-Cl bond.

-

-

Step 2: Reagent Addition

-

Action: Add the aryl chloride (1.0 mmol), 3-cyclopentylphenylboronic acid pinacol ester (1.5 mmol), and anhydrous K₃PO₄ (3.0 mmol). Add degassed THF (8 mL) and degassed H₂O (1 mL).

-

Causality: A stronger base (K₃PO₄) and a higher equivalent of the boronic ester (1.5 eq) are used to drive the slower transmetalation step associated with aryl chlorides.

-

-

Step 3: Execution & IPC

-

Action: Heat at 70 °C for 12 hours. Perform LC-MS IPC as described in Protocol A.

-

Troubleshooting & Analytical Causality

Even with optimized protocols, deviations can occur. Use this causality matrix to diagnose and correct failures:

-

Issue: High levels of protodeboronation (formation of cyclopentylbenzene).

-

Cause: Prolonged heating of the boronic ester in the presence of water before the oxidative addition complex is formed.

-

Solution: Ensure the aryl halide is highly reactive. If coupling is slow, switch to anhydrous conditions using CsF as the base, which activates the boron center without the need for water[3].

-

-

Issue: Homocoupling of the boronic ester (formation of 3,3'-dicyclopentylbiphenyl).

-

Cause: Oxygen ingress into the reaction vessel. Oxygen acts as an oxidant, driving a Pd-catalyzed homocoupling pathway[1].

-

Solution: Validate the integrity of Schlenk lines and increase the sparging time to 30 minutes.

-

-

Issue: Incomplete conversion of the aryl halide.

-

Cause: Catalyst deactivation (Pd black precipitation) or insufficient base solubility.

-

Solution: Verify the water ratio (typically 4:1 to 10:1 organic:aqueous). If Pd black is observed, switch to a more stabilizing ligand like XPhos or use a pre-catalyst like PEPPSI-IPr.

-

References

-

Suzuki Coupling - Organic Chemistry Portal -[Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction - National Institutes of Health (PMC) -[Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs -[Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube -[Link](Note: URL represents the platform source for the referenced experimental setup video)

Sources

Application Note: Synthesis of Biaryl Compounds Containing a 3-Cyclopentyl Group via Suzuki-Miyaura Cross-Coupling

Introduction and Clinical Relevance

The incorporation of a 3-cyclopentylphenyl moiety into biaryl and hetero-biaryl scaffolds is a privileged strategy in modern medicinal chemistry. The cyclopentyl group imparts optimal lipophilicity and steric bulk, allowing it to engage in deep hydrophobic interactions within target protein binding pockets without excessively increasing the molecular weight or violating Lipinski's Rule of Five.

Notable clinical examples of this pharmacophore include Sonrotoclax (BGB-11417) , a highly potent Bcl-2 inhibitor where the cycloalkyl-biaryl motif effectively occupies the P2 pocket to overcome G101V resistance mutations [1], and PF-3882845 , an orally efficacious nonsteroidal mineralocorticoid receptor (MR) antagonist developed for hypertension and nephropathy [2].

This application note provides a self-validating, highly optimized protocol for synthesizing 3-cyclopentyl biaryl compounds using a two-step Miyaura borylation and Suzuki-Miyaura cross-coupling sequence.

Mechanistic Rationale & Synthetic Strategy

The most robust and chemoselective method for constructing 3-cyclopentyl biaryls is the Suzuki-Miyaura cross-coupling [3].

-

Steric Considerations : While bulky alkyl groups can hinder transition-metal-catalyzed couplings, the meta-positioning (3-position) of the cyclopentyl group ensures that the reactive carbon (C1) remains sterically accessible for oxidative addition and transmetalation. This allows for high-yielding biaryl formations that would otherwise fail with ortho-substituted analogs.

-

Reagent Stability : Converting 1-bromo-3-cyclopentylbenzene into its corresponding pinacol boronic ester (2-(3-cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides a bench-stable, highly reactive nucleophilic partner that resists protodeboronation.

-

Catalyst & Base Causality : For the initial Miyaura borylation,

is preferred due to its large bite angle, which accelerates the reductive elimination of the borylated product. A weak base (Potassium Acetate, KOAc) is strictly required to prevent the in situ Suzuki coupling of the newly formed boronic ester with the starting aryl bromide.

Synthetic Workflow

Caption: Two-step synthetic workflow for the generation of 3-cyclopentyl biaryl compounds via palladium catalysis.

Experimental Protocols

Protocol A: Synthesis of 2-(3-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Self-validating causality check: The use of KOAc prevents over-coupling, while 1,4-dioxane provides the necessary boiling point (101 °C) to overcome the activation energy barrier of the borylation cycle.

Materials:

-

1-Bromo-3-cyclopentylbenzene (1.0 equiv, 10.0 mmol)

-

Bis(pinacolato)diboron (

) (1.2 equiv, 12.0 mmol) - (0.05 equiv, 5 mol%)

-

Potassium acetate (KOAc) (3.0 equiv, 30.0 mmol)

-

Anhydrous 1,4-Dioxane (50 mL)

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-cyclopentylbenzene,

, and KOAc. -

Degassing (Critical Step): Add anhydrous 1,4-dioxane. Sparge the suspension with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex, stalling the catalytic cycle and leading to the formation of Pd black.

-

Catalyst Addition: Quickly add

under a positive stream of Argon. Seal the flask tightly. -

Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12–16 hours. Monitor via LC-MS until the starting aryl bromide is fully consumed.

-

Workup: Cool to room temperature. Filter the dark suspension through a pad of Celite to remove precipitated inorganic salts and palladium residues. Wash the pad thoroughly with ethyl acetate (3 × 20 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0–5% EtOAc in Hexanes) to yield the boronic ester as a viscous oil or low-melting solid.

Protocol B: Suzuki-Miyaura Cross-Coupling to Form the 3-Cyclopentyl Biaryl